4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide
Description
4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a structurally complex molecule featuring three key components:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 4.
- 4-Fluorophenyl substituent: A benzene ring substituted with a fluorine atom at the para position, attached to the pyridazine core.
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-21(2)27(25,26)22-11-9-14(10-12-22)13-23-18(24)8-7-17(20-23)15-3-5-16(19)6-4-15/h3-8,14H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPRDLZKPHCEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridazine Core vs. Pyrimidine and Other Diazines
The pyridazine core (1,2-diazine) in the target compound distinguishes it from pyrimidine derivatives (1,3-diazines), such as N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide . Key differences include:
- Nitrogen positioning : Pyridazine’s adjacent nitrogen atoms create a distinct electronic environment compared to pyrimidine’s meta-oriented nitrogens. This may influence binding affinity in enzyme active sites or alter metabolic stability.
- Crystallographic behavior : Pyrimidine derivatives often exhibit planar geometries conducive to π-stacking interactions, while pyridazine’s reduced symmetry might lead to different packing arrangements in solid-state structures .
4-Fluorophenyl Substituent: Comparative Analysis
The para-fluorophenyl group is a common pharmacophore in drug design. Similar compounds, such as C17H23N5O2S (1607426-73-2, ), incorporate fluorinated aromatic systems but differ in their core structures (e.g., pyrazole or triazine instead of pyridazine) . Fluorine’s electron-withdrawing effects enhance:
Piperidine Sulfonamide Moieties: Structural and Functional Impact
The N,N-dimethylpiperidine sulfonamide group is structurally analogous to 5-[2-amino-4-(1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-pyrimidin-5-ylethynyl]-2,3-dihydro-indole-1-carboxylic acid [4-(4-ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-amide (1609675-78-6, ) and 3-(methylsulfonyl)-5-(trifluoromethyl)-2-([4-((1S)-1-([3-(trifluoromethyl)phenyl]sulfonyl)ethyl)piperidin-1-yl]carbonyl)pyridine (1138328-09-2, ) . Key comparisons include:
- Sulfonamide role : The sulfonamide moiety facilitates hydrogen bonding, a feature critical for kinase inhibition or carbonic anhydrase targeting in related compounds .
Structural and Functional Comparison Table
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